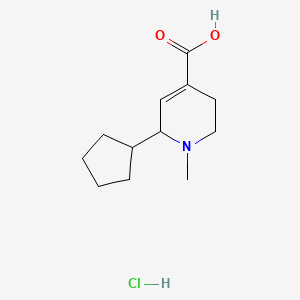![molecular formula C9H19ClO2SSi B13489524 {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride is a specialized organosilicon compound It features a cyclobutyl ring substituted with a trimethylsilyl group and a methanesulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. This forms the trimethylsilyl ether, which is then treated with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, elimination reactions can occur, forming alkenes.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methanesulfonic acid and the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Bases: Triethylamine and pyridine are often used to facilitate substitution and elimination reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific nucleophile or base used. For example, substitution with an amine would yield a sulfonamide, while elimination would produce an alkene.
Wissenschaftliche Forschungsanwendungen
{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols and amines during multi-step synthesis.
Materials Science: Used in the preparation of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclobutyl and trimethylsilyl groups.
Trimethylsilyl Chloride: Lacks the methanesulfonyl chloride group but shares the trimethylsilyl functionality.
Cyclobutylmethanol: The parent alcohol without the sulfonyl chloride and trimethylsilyl groups.
Uniqueness
The uniqueness of {3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride lies in its combination of a cyclobutyl ring, a trimethylsilyl group, and a methanesulfonyl chloride group. This combination imparts unique reactivity and stability, making it valuable in specific synthetic applications.
Eigenschaften
Molekularformel |
C9H19ClO2SSi |
|---|---|
Molekulargewicht |
254.85 g/mol |
IUPAC-Name |
[3-(trimethylsilylmethyl)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H19ClO2SSi/c1-14(2,3)7-9-4-8(5-9)6-13(10,11)12/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
FHJZOWJJOCVLEM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1CC(C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)





![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)



